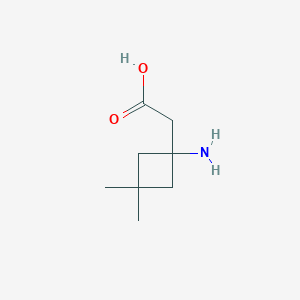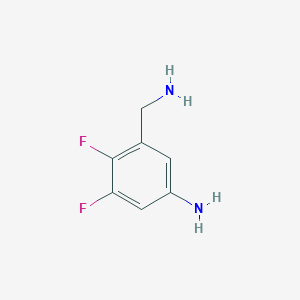![molecular formula C58H38O3 B13079484 4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)
4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a cyclopentadienone moiety substituted with triphenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentadienone Moiety: This step involves the reaction of benzil with diphenylacetylene in the presence of a base, such as potassium tert-butoxide, to form 2,3,5-triphenyl-2,4-cyclopentadienone.
Coupling with Phenylene Groups: The cyclopentadienone derivative is then coupled with 4,4’-dihydroxybiphenyl using a dehydrating agent like phosphorus oxychloride (POCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyclopentadienone moieties into cyclopentanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Cyclopentanol derivatives
Substitution: Halogenated or nitrated phenylene derivatives
Aplicaciones Científicas De Investigación
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing and donating properties of its substituents. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)
- 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) derivatives
- Bis(4,1-phenylene) derivatives
Uniqueness
4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in organic chemistry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C58H38O3 |
|---|---|
Peso molecular |
782.9 g/mol |
Nombre IUPAC |
3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenoxy]phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C58H38O3/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H |
Clave InChI |
JEOAUTNZTUGROC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![Thieno[2,3-b]pyridine-4,6-diamine](/img/structure/B13079437.png)
![1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13079442.png)
![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)
amine](/img/structure/B13079451.png)



